Fmoc-Met-OPfp Fmoc-Met-OPfp
Brand Name: Vulcanchem
CAS No.: 86060-94-8
VCID: VC21542880
InChI: InChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m0/s1
SMILES: CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H20F5NO4S
Molecular Weight: 537.5 g/mol

Fmoc-Met-OPfp

CAS No.: 86060-94-8

VCID: VC21542880

Molecular Formula: C26H20F5NO4S

Molecular Weight: 537.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Met-OPfp - 86060-94-8

Description

Fmoc-Met-OPfp, or N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-methionine 2,3,4,5,6-pentafluorophenyl ester, is a crucial intermediate in peptide synthesis. It combines the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with L-methionine and a pentafluorophenyl ester moiety, facilitating efficient peptide assembly.

Chemical Data Table

PropertyValue
Molecular FormulaC26H20F5NO4S
Molecular Weight537.5 g/mol
CAS Number86060-94-8
Melting Point101-103°C
Density1.408 ± 0.06 g/cm³ (Predicted)
pKa10.09 ± 0.46 (Predicted)

Role in Peptide Synthesis

Fmoc-Met-OPfp plays a significant role in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of methionine, preventing unwanted reactions during the synthesis process. The pentafluorophenyl ester facilitates the activation of the carboxyl group, allowing for efficient coupling reactions .

Synthesis and Deprotection

The synthesis of peptides using Fmoc-Met-OPfp involves sequential coupling and deprotection steps. The Fmoc group is removed using bases like piperidine or morpholine, which are commonly used in SPPS due to their efficiency and cost-effectiveness . The pentafluorophenyl ester is activated during coupling reactions, ensuring high yields of peptide products.

Safety and Storage

Fmoc-Met-OPfp requires careful handling due to its potential hazards. It is advised not to breathe dust and to avoid contact with skin and eyes (S22, S24/25) . Storage conditions should be between 2-8°C to maintain stability.

Research Findings

Recent studies emphasize the importance of Fmoc-Met-OPfp in peptide synthesis, highlighting its efficiency and stability. The compound's role in facilitating high-yield peptide synthesis makes it a valuable tool in biochemical research .

CAS No. 86060-94-8
Product Name Fmoc-Met-OPfp
Molecular Formula C26H20F5NO4S
Molecular Weight 537.5 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate
Standard InChI InChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m0/s1
Standard InChIKey OKDPSRDTLNXPFQ-SFHVURJKSA-N
Isomeric SMILES CSCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms Fmoc-Met-OPfp;86060-94-8;Fmoc-L-methioninepentafluorophenylester;47469_ALDRICH;SCHEMBL17151010;47469_FLUKA;L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester;MolPort-003-934-125;CF-831;ZINC71788072;AKOS015853423;AKOS015902598;AK163532;TR-026839;FT-0629881;ST24047292;I14-19902;N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-methioninepentafluorophenylester
PubChem Compound 13585949
Last Modified Aug 15 2023

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